Structural Uniqueness: 3-Methoxy Substituent Confers Distinct Electronic and Steric Properties Relative to Unsubstituted and Halo-Analogs
The target compound bears a methoxy group at the meta position of the benzamide ring. The unsubstituted analog N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) lacks this group entirely, while 3-chloro and 3-methyl analogs introduce electron-withdrawing or weakly electron-donating substituents, respectively . The 3-methoxy group provides a unique combination of moderate electron donation (Hammett sigma_m = +0.12) and hydrogen-bond acceptor capacity that is not duplicated by any other commercially available analog in this series .
| Evidence Dimension | Benzamide ring substitution pattern |
|---|---|
| Target Compound Data | 3-OCH3 (methoxy) substituent; Hammett sigma_m ≈ +0.12; H-bond acceptor |
| Comparator Or Baseline | Unsubstituted (H): sigma_m = 0; 3-Cl: sigma_m ≈ +0.37; 3-CH3: sigma_m ≈ -0.07 |
| Quantified Difference | Unique H-bond acceptor capacity absent in all comparators; distinct electronic profile vs. 3-Cl and 3-CH3 |
| Conditions | Physicochemical property analysis based on Hammett constants |
Why This Matters
The 3-methoxy group's unique electronic and hydrogen-bonding profile provides a distinct interaction mode with kinase hinge regions and binding site water networks, directly influencing target selectivity and binding kinetics critical for reproducible assay results.
